molecular formula C11H10N2O B8490792 4-Hydroxy-5-(p-tolyl)pyrimidine

4-Hydroxy-5-(p-tolyl)pyrimidine

Cat. No.: B8490792
M. Wt: 186.21 g/mol
InChI Key: SEIHGWIQBIUBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-(p-tolyl)pyrimidine is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a para-tolyl (4-methylphenyl) substituent at position 5. The para-tolyl group contributes to its lipophilicity and electronic profile, which can influence both its chemical reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(4-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-12-7-13-11(10)14/h2-7H,1H3,(H,12,13,14)

InChI Key

SEIHGWIQBIUBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Substituent Effects on TNF-α Inhibition
Compound Substituent at Position 5 Relative Potency (%) Reference
4-Hydroxy-5-(p-tolyl)pyrimidine p-tolyl (4-methylphenyl) 100 (Baseline)
4-Hydroxy-5-(4-chlorophenyl)pyrimidine 4-chlorophenyl 32
4-Hydroxy-5-methylpyrimidine Methyl 68

Structural Modifications and Physicochemical Properties

4-Hydroxy-5-methylpyrimidine (CAS 17758-52-0)

This analog replaces the p-tolyl group with a methyl group. The reduced aromaticity and lower molecular weight result in decreased lipophilicity (logP ~0.8 vs. ~2.1 for the p-tolyl derivative), impacting membrane permeability and bioavailability .

4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine (CAS 374104-63-9)

The thieno-fused pyrimidine core introduces a sulfur atom and a fused aromatic ring, enhancing electron-withdrawing effects. This modification increases molecular rigidity and alters binding affinity in kinase inhibition assays compared to non-fused analogs like this compound .

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 397308-78-0)

The presence of a methylthio group at position 2 and a carboxylic acid at position 5 significantly alters solubility (water solubility >10 mg/mL due to ionizable groups) and reactivity, making it more suited for aqueous-phase reactions compared to the hydrophobic p-tolyl derivative .

Table 2: Key Physicochemical Comparisons
Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Applications
This compound 216.3 2.1 <1 (DMSO) Antibacterial agents
4-Hydroxy-5-methylpyrimidine 110.1 0.8 5 (Water) Precursor for vitamins
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine 260.7 3.5 <0.1 (DMSO) Kinase inhibition

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